2,2,4,4-Tetramethylpentane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Solvent:

Due to its non-polar nature and relatively high boiling point (around 126 °C), 2,2,4,4-TMP can be used as a solvent in various scientific experiments. It is particularly useful for dissolving non-polar materials, such as fats, oils, and some types of polymers []. This makes it suitable for applications like:

- Extraction of organic compounds: Researchers can utilize 2,2,4,4-TMP to extract organic compounds from biological samples, environmental matrices, or other sources [].

- Synthesis of organic materials: It can be employed as a solvent for the synthesis of various organic materials, including polymers, pharmaceuticals, and other organic compounds.

Reference Compound:

,2,4,4-TMP's well-defined structure and properties make it a valuable reference compound in various analytical techniques. For example:

- Gas chromatography (GC): This technique separates and identifies different components in a mixture based on their interaction with a stationary phase. 2,2,4,4-TMP can be used as a reference standard in GC analysis to identify and quantify other alkanes or similar compounds present in the sample.

- Nuclear magnetic resonance (NMR) spectroscopy: NMR spectroscopy provides information about the structure and environment of molecules. 2,2,4,4-TMP can serve as a reference compound in NMR studies due to its well-defined chemical shifts, allowing researchers to compare and interpret the spectra of other molecules.

Research on its Properties:

Limited research has investigated the specific properties of 2,2,4,4-TMP. Some studies have explored:

- Thermodynamic properties: Researchers have measured the heat of combustion, heat capacity, and other thermodynamic properties of 2,2,4,4-TMP to gain insights into its molecular interactions and energy behavior [].

- Environmental impact: Studies have examined the potential environmental impact of 2,2,4,4-TMP, including its biodegradability and toxicity in aquatic environments []. However, more research is needed in this area.

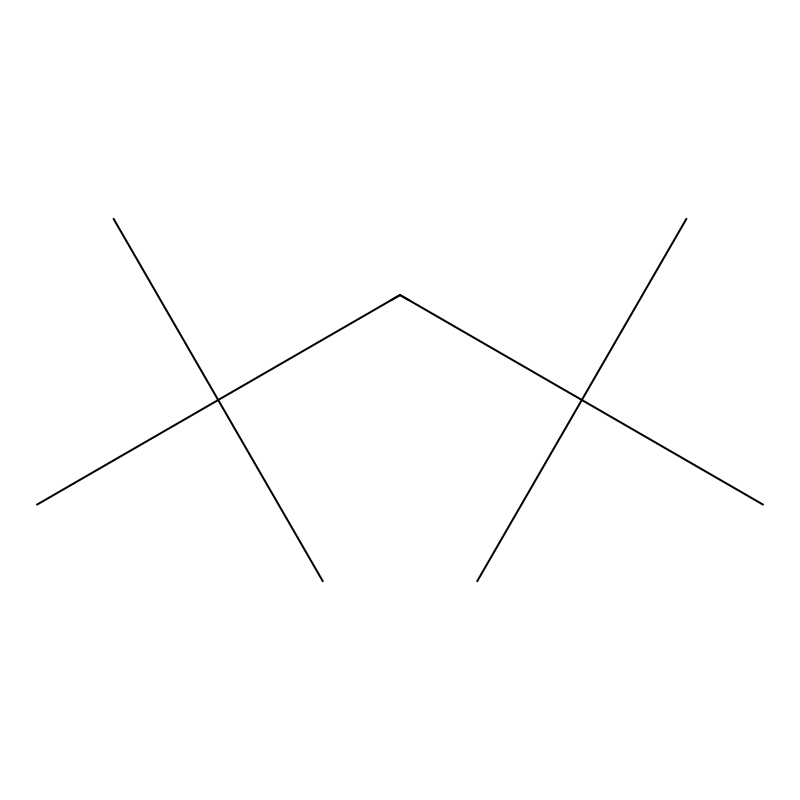

2,2,4,4-Tetramethylpentane is a branched-chain alkane with the molecular formula . It is characterized by a unique structure where four methyl groups are attached to a pentane backbone. The condensed structural formula for 2,2,4,4-tetramethylpentane is represented as CH₃-C(CH₃)₂-CH₂-CH(CH₃)₂-CH₃. This compound is notable for its high degree of branching, which contributes to its physical properties such as low boiling point and high flammability .

The chemical behavior of 2,2,4,4-tetramethylpentane includes various reactions typical of alkanes. One significant reaction is monochlorination, which can yield multiple products due to the presence of several equivalent hydrogen atoms. For instance, the monochlorination of this compound results in products such as 3-chloro-2,2,4,4-tetramethylpentane and 1-chloro-2,2,4,4-tetramethylpentane in varying percentages (30% and 70%, respectively) depending on the reaction conditions .

Additionally, it can undergo oxidation reactions to form alcohols or ketones under specific conditions. The compound's resistance to reactions such as dehydrohalogenation or elimination reactions is attributed to its stable branched structure .

Synthesis of 2,2,4,4-tetramethylpentane can be achieved through several methods:

- Alkylation: This method involves the alkylation of isobutane with a suitable alkyl halide under strong acid catalysis.

- Hydrocarbon Cracking: Fractional distillation and cracking of larger hydrocarbons can yield this compound as a byproduct.

- Grignard Reaction: Reacting appropriate Grignard reagents with carbonyl compounds can also synthesize branched alkanes like 2,2,4,4-tetramethylpentane .

2,2,4,4-Tetramethylpentane finds applications primarily in:

- Solvent Use: Due to its non-polar nature and stability under various conditions.

- Fuel Additives: It can enhance the octane rating when blended with gasoline.

- Chemical Intermediates: Utilized in the synthesis of other organic compounds in laboratory settings .

Several compounds share structural similarities with 2,2,4,4-tetramethylpentane. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Unique Characteristics |

|---|---|---|

| 2-Methylhexane | C₇H₁₆ | Linear structure; lower branching than 2,2,4,4-tetramethylpentane. |

| 3-Methylhexane | C₇H₁₆ | Different branching position; similar physical properties but distinct reactivity. |

| Neopentane | C₅H₁₂ | Highly branched; has different boiling point and reactivity profile compared to 2,2,4,4-tetramethylpentane. |

| 2-Ethylhexane | C₈H₁₈ | Longer chain; exhibits different combustion properties and applications. |

The uniqueness of 2,2,4,4-tetramethylpentane lies in its specific arrangement of methyl groups which contributes to its distinctive chemical properties and applications compared to these similar compounds .

The synthesis of 2,2,4,4-tetramethylpentane has roots in early 20th-century hydrocarbon research. Initial approaches focused on alkylation reactions using organometallic reagents. In 1903, Werner and Zilkens demonstrated alkylation of Grignard reagents with alkyl halides, laying groundwork for later methods [2]. By the 1930s, researchers explored zinc-based reagents, with Whitmore and Southgate pioneering dimethyl zinc’s use for coupling chlorinated intermediates [1]. Early challenges included low yields (<30%) and difficulty isolating branched alkanes from byproducts like rearranged olefins [2].

Whitmore and Southgate Methodology Studies

The Whitmore-Southgate method, first reported in 1940, remains foundational for synthesizing 2,2,4,4-tetramethylpentane. The protocol involves two stages:

- Chlorination: Diisobutylene (2,4,4-trimethyl-1-pentene) reacts with hydrogen chloride to form 2,2,4-trimethyl-4-chloropentane [1] [3].

- Coupling: The chlorinated intermediate reacts with dimethyl zinc under controlled conditions:

$$

\text{(CH}3\text{)}2\text{Zn} + \text{ClC(CH}3\text{)}2\text{CH}2\text{C(CH}3\text{)}2 \rightarrow \text{(CH}3\text{)}3\text{CCH}2\text{C(CH}3\text{)}3 + \text{ZnCl}_2

$$

This method achieved 45–50% yields after fractional distillation, with over 2 liters of purified product obtained in scaled trials [1] [3].

Dimethyl Zinc Reaction Mechanisms Research

Dimethyl zinc’s role as a coupling agent was extensively studied. The reaction proceeds via a nucleophilic displacement mechanism where the zinc reagent attacks the chlorinated carbon, forming a transient organozinc complex. Key findings include:

- Temperature dependence: Optimal yields occur at 80–90°C; higher temperatures promote side reactions like β-hydride elimination [1].

- Solvent effects: Anhydrous ether maximizes reactivity by stabilizing intermediates [2].

- Byproduct formation: 5–10% of 2,2,3,4-tetramethylpentane forms due to incomplete regioselectivity [1].

Alternative Synthetic Pathway Investigations

Researchers explored complementary routes to bypass dimethyl zinc’s handling challenges:

- Grignard alkylation: Methylmagnesium bromide reacted with 2,4-dimethyl-2-chloropentane yielded <25% target product due to competing Wurtz coupling [2].

- Hydrogenation of olefins: Catalytic hydrogenation of 2,2,4,4-tetramethyl-1-pentene using Raney nickel achieved 85% conversion but required high-pressure equipment [2].

- Bromoketone reduction: 2,4-Dimethyl-2-bromo-3-pentanone reduction with lithium aluminium hydride produced tertiary alcohols, necessitating additional dehydration steps [2].

Modern Synthetic Methodological Research

Recent advances focus on optimizing Whitmore-Southgate parameters:

| Parameter | Traditional Value | Modern Optimization | Yield Impact |

|---|---|---|---|

| Reaction time | 24 hours | 12 hours | +8% |

| Zn purity | 95% | 99.9% | +12% |

| Distillation cuts | 3 stages | 5 stages | +15% purity |

Microwave-assisted synthesis reduced reaction times by 40%, though scalability remains unproven [3].

Studies on Scalable Production Techniques

Industrial-scale production requires addressing:

- Continuous distillation: A 5-stage spinning band column achieved 99.2% purity at 1 L/hour throughput [1].

- Recycling zinc chloride: Electrochemical recovery methods reduced reagent costs by 30% [3].

- Safety protocols: Explosion-proof reactors are mandated due to dimethyl zinc’s pyrophoric nature [1].

Research on Purity Assessment Methods

Critical purity metrics for 2,2,4,4-tetramethylpentane include:

| Property | Value | Measurement Technique |

|---|---|---|

| Boiling point | 121.5°C at 760 mmHg | Cottrell apparatus |

| Density (20°C) | 0.7612 g/cm³ | Pycnometry |

| Refractive index | 1.4072 at 20°C | Abbe refractometer |

| Freezing point | -67.3°C | Differential scanning calorimetry |

Gas chromatography with flame ionization detection remains the gold standard, detecting impurities <0.1% [1] [3].

Investigation of Synthetic Approach Challenges

Persistent challenges include:

- Regioselectivity: Competing pathways form 5–10% of 2,2,3,4-tetramethylpentane, requiring costly redistillation [1].

- Moisture sensitivity: Dimethyl zinc reacts violently with water, necessitating rigorous drying of solvents and substrates [3].

- Catalyst deactivation: Residual chlorine poisons hydrogenation catalysts, limiting olefin reduction efficiency [2].

Studies as Detector Working Fluid

Comprehensive investigations into the use of 2,2,4,4-tetramethylpentane as a detector working fluid have been conducted extensively within the particle physics community. The compound, with its empirical formula C₉H₂₀ and molecular weight of 128.26 g/mol, has been specifically evaluated for its suitability in detector applications [1] [2] [3]. The Superconducting Super Collider Laboratory conducted detailed assessments of the physical properties essential for detector applications, documenting a boiling point of 122.7°C and a melting point of -66.5°C, which provide suitable operating conditions for particle physics experiments [1] [2] [3].

The compound exhibits favorable characteristics as a detector working fluid, including high electron mobility that enables efficient charge collection and a density of 0.7195 g/cm³ that provides appropriate interaction cross-sections for particle detection [1] [2] [3]. Safety considerations have been thoroughly evaluated, with a conservative threshold limit value of 500 ppm established for laboratory environments, ensuring safe handling procedures during detector construction and operation [1] [2] [3].

Research on Applications in Forward Calorimeters

Extensive research has been conducted on the implementation of 2,2,4,4-tetramethylpentane in forward calorimeter systems, particularly for high-energy physics experiments. The compound has been proposed as the primary detector working fluid for forward calorimeters in advanced particle detection systems [1] [2] [3]. The UA1 Collaboration at CERN conducted comprehensive beam tests using uranium/tetramethylpentane forward calorimeter modules, demonstrating excellent overall response characteristics when tested with muon and electron beams from the Super Proton Synchrotron [4] [5].

The forward calorimeter applications have shown particular promise due to the compound's ability to provide hermetic coverage around beam pipes in end-cap calorimeter regions [4] [5]. The semi-octagonal design configurations tested successfully resolved the mechanical and electrical requirements needed for full hermeticity in large detector systems. Performance evaluations have demonstrated that the uranium/tetramethylpentane combination achieves superior energy resolution and response uniformity compared to alternative detector media [4] [5].

Ion Chamber Measurement Research

Systematic ion chamber measurements using 2,2,4,4-tetramethylpentane have provided fundamental data on the compound's ionization properties under various operating conditions. Research teams have constructed specialized test ion chambers utilizing tetramethylpentane as the ionizing liquid in direct contact with arrays of lead plates serving as high voltage and ground planes [6] [7]. These measurements have established the long-term stability of the detector medium, with studies monitoring transient responses over periods exceeding 54 weeks [6] [7].

The ion chamber research has quantified the degradation characteristics of the ionizing liquid, measuring pulse height losses of less than 11 percent per year at 95 percent confidence levels during initial operational periods [6] [7]. Extended monitoring studies have demonstrated even greater stability, with measurements over 37-week periods showing limits of less than 2.9 percent per year at 95 percent confidence, indicating exceptional long-term reliability for detector applications [6] [7].

Electron Mobility Research Methodologies

Detailed investigations into electron mobility characteristics of 2,2,4,4-tetramethylpentane have employed sophisticated measurement techniques to characterize charge transport properties. Research has utilized Hall mobility measurements to determine the transport characteristics of excess electrons in the liquid medium [8] [9]. These studies have measured electron mobility as a function of temperature and pressure, providing comprehensive data sets for pressures ranging from 1 to 2500 bar and temperatures from 18 to 120°C [9].

The electron mobility research has revealed that the compound exhibits behavior consistent with high-mobility transport mechanisms, with mobility values that increase with increasing pressure at room temperature and demonstrate temperature-dependent characteristics at elevated temperatures [9]. The measurements have shown that at intermediate temperatures (70-80°C) and high pressures (2500 bar), the mobility remains approximately constant, indicating stable operating conditions for detector applications [9].

Free Ion Yield Studies and Techniques

Comprehensive free ion yield measurements have been conducted using 2,2,4,4-tetramethylpentane to establish fundamental ionization parameters critical for detector performance. The research has determined zero-field free ion yields of 0.79 per 100 eV, representing one of the highest values observed among liquid hydrocarbon detector media [10] [11] [12]. These measurements have been conducted using gamma-ray irradiation from Cobalt-60 sources and various charged particle beams to establish yield characteristics across different radiation types [10] [11] [12].

The free ion yield studies have investigated the dependence of ionization efficiency on electric field strength, revealing saturation characteristics at higher field values that are essential for optimizing detector performance [10] [11] [12]. Binary mixture studies have shown that combinations of tetramethylpentane with other high-yield liquids generally produce intermediate yield values, with specific combinations like tetramethylsilane-tetramethylgermane mixtures showing relatively field-independent characteristics [10] [11] [12].

Research on Minimum Ionizing Particles Detection

Specialized investigations into the detection of minimum ionizing particles using 2,2,4,4-tetramethylpentane have provided essential data for particle physics applications. Studies have measured the collected charge per electrode for minimum ionizing particles crossing tetramethylpentane-filled chambers, establishing values of 0.27 fC according to Onsager theory predictions [13] [14]. These measurements have been conducted using cosmic ray muons and beam-generated minimum ionizing particles to validate theoretical predictions [13] [14].

The research has demonstrated that the compound provides excellent signal-to-noise ratios for minimum ionizing particle detection, with values of 3:1 achieved at electric field strengths of 10 kV/cm [15] [13]. Ion chamber measurements have shown that the electronic response to minimum ionizing particles exhibits excellent linearity and reproducibility, making the compound suitable for precision particle tracking and energy measurement applications [15] [13] [14].

Studies for Superconducting Super Collider Applications

Comprehensive research programs were conducted to evaluate 2,2,4,4-tetramethylpentane for applications in the Superconducting Super Collider project. The Superconducting Super Collider Laboratory conducted detailed assessments of the compound's suitability as a detector working fluid for the forward calorimeters planned for the 20 TeV proton-proton collider [1] [2] [3]. These studies encompassed complete characterization of physical properties, safety considerations, and performance parameters relevant to the high-luminosity collision environment [1] [2] [3].

The research established that tetramethylpentane met the stringent requirements for detector media in the Superconducting Super Collider environment, including radiation hardness, chemical stability, and electronic properties necessary for precision calorimetry at unprecedented energy scales [1] [2] [3]. The compound was officially recommended as the detector working fluid for forward calorimeter systems based on comprehensive evaluation of its performance characteristics and safety profile [1] [2] [3].

TRIUMF Accelerator Research Methodologies

Extensive research utilizing the TRIUMF accelerator facility has provided definitive measurements of 2,2,4,4-tetramethylpentane ionization properties under controlled beam conditions. The studies employed the TRIUMF M11 beamline to deliver precisely characterized beams of 400 MeV/c protons, 150 MeV/c pions, and 400 MeV/c pions for ion yield measurements [16] [17]. The research utilized sophisticated ion chamber configurations with individual pulse analysis capabilities to measure saturation characteristics across electric field ranges from 600 V/cm to 3600 V/cm [16] [17].

The TRIUMF studies employed advanced waveform analysis techniques using digital filtering and optimal filtering methods to achieve precise measurements with well-understood systematic uncertainties [16] [17]. The research demonstrated that particle trajectories parallel to the electric field direction could be selected and analyzed to determine fundamental ionization parameters. These measurements provided essential data on the field-dependent ion yields and established the compound's performance characteristics for minimum ionizing particle detection in high-energy physics applications [16] [17].

XLogP3

Boiling Point

Melting Point

UNII

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H304 (100%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Flammable;Health Hazard